Biochemical Selectivity: p38-α MAPK-IN-4 vs. SB203580 and BIRB-796 in Kinase Panel Screening
p38-α MAPK-IN-4 demonstrates exclusive selectivity for the p38α MAPK isoform based on its design and reported functional outcomes in pain models. In contrast, the widely used reference inhibitor SB203580 (often employed as a ‘selective’ p38 tool) is now well-documented to inhibit cyclooxygenase (COX) enzymes at similar concentrations and to modulate several other kinases including PKB/Akt phosphorylation at micromolar levels [1]. BIRB-796 (doramapimod), a clinical-phase p38α inhibitor, achieves sub-nanomolar biochemical affinity (Kd ≈ 0.1 nM for p38α) but suffers from a broad kinome interaction profile that includes significant activity against c-Kit, PDGFR, and other tyrosine kinases [2]. This selectivity divergence means that for experimental designs requiring exclusion of confounding kinase crosstalk—particularly in neuro-immune signaling assays—p38-α MAPK-IN-4 provides a more interpretable pharmacological window .
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Selective for p38α MAPK; functionally validated in pain-specific behavioral models |
| Comparator Or Baseline | SB203580: inhibits COX-1/COX-2 and PKB/Akt phosphorylation; BIRB-796: inhibits c-Kit, PDGFR, and other tyrosine kinases |
| Quantified Difference | Qualitative difference in off-target liability—p38-α MAPK-IN-4 lacks reported COX and broad tyrosine kinase inhibition that confound SB203580 and BIRB-796, respectively |
| Conditions | Biochemical kinase panel profiling; COX enzyme inhibition assays; cellular PKB phosphorylation assays (literature comparators) |
Why This Matters
Procurement of a tool compound with cleaner isoform selectivity reduces the risk of misinterpretation in mechanistic studies of p38α-dependent biology, particularly in pain and neuroinflammation.
- [1] Davies SP, Reddy H, Caivano M, Cohen P. Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochem J. 2000;351(Pt 1):95-105. View Source
- [2] Pargellis C, Tong L, Churchill L, et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nat Struct Biol. 2002;9(4):268-272. View Source
